molecular formula C14H19BrO B8361313 5-Bromopentoxymethylstyrene

5-Bromopentoxymethylstyrene

Cat. No.: B8361313
M. Wt: 283.20 g/mol
InChI Key: OUNSPVRMSGVPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromopentoxymethylstyrene is a useful research compound. Its molecular formula is C14H19BrO and its molecular weight is 283.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H19BrO

Molecular Weight

283.20 g/mol

IUPAC Name

3-(5-bromopentoxy)prop-1-enylbenzene

InChI

InChI=1S/C14H19BrO/c15-11-5-2-6-12-16-13-7-10-14-8-3-1-4-9-14/h1,3-4,7-10H,2,5-6,11-13H2

InChI Key

OUNSPVRMSGVPAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCOCCCCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into 1ι four-necked flask, 57 g (1.425 mol) of sodium hydroxide and 57 ml of deionized water were added under cooling with ice, and a solution of 98.33 g (0.428 mol) of 1,5-dibromopentane and 9.19 g (0.0285 mol) of tetrabutylammonium bromide in 285 mol of toluene was added thereto. The temperature of the solution was set at 50° C., and 70 ml of a toluene solution of 38.25 g (0.285 mol) of vinyl benzyl alcohol (a mixture of m-form and p-form) and 30 mg of DPPH, was dropwise added thereto over a period of one hour. Most of the raw material disappeared during the dropwise addition. This mixture was reacted at 60° C. for 8 hours with vigorous stirring. After the reaction, the organic phase was separated and thoroughly washed with water. This organic phase was dried over magnesium sulfate, and then toluene was distilled off under reduced pressure. The mixture thereby obtained was subjected to vacuum distillation (b.p. 107° to 108° C./40 Pa) in the presence of DPPH to obtain a liquid of a colorless transparent solution. The obtained solution was analyzed by NMR to determine its structure. The amount of 5-bromopentoxymethylstyrene obtained, was 40.8 g, and the yield was 51%.
Quantity
57 g
Type
reactant
Reaction Step One
Name
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
98.33 g
Type
reactant
Reaction Step Two
Quantity
9.19 g
Type
catalyst
Reaction Step Two
Quantity
285 mol
Type
solvent
Reaction Step Two
Name
Quantity
30 mg
Type
reactant
Reaction Step Three
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
38.25 g
Type
reactant
Reaction Step Five
Quantity
70 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.